molecular formula C14H10ClFN6O2 B11609669 N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11609669
M. Wt: 348.72 g/mol
InChI Key: ISIYJVKHYVUUMF-DENHBWNVSA-N
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Description

N-[(E)-{3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 5, respectively. The pyrimidine ring is linked via an ether bond to a 4-methoxyphenyl group, which is further conjugated to a 1,2,4-triazol-4-amine moiety through a benzylidene Schiff base (E-configuration).

The compound’s synthesis likely involves:

Functionalization of 2-chloro-5-fluoropyrimidin-4-ol with a 3-hydroxy-4-methoxybenzyl bromide to form the ether linkage.

Condensation of the resulting intermediate with 4H-1,2,4-triazol-4-amine under basic conditions to yield the Schiff base .

Properties

Molecular Formula

C14H10ClFN6O2

Molecular Weight

348.72 g/mol

IUPAC Name

(E)-1-[3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C14H10ClFN6O2/c1-23-11-3-2-9(5-20-22-7-18-19-8-22)4-12(11)24-13-10(16)6-17-14(15)21-13/h2-8H,1H3/b20-5+

InChI Key

ISIYJVKHYVUUMF-DENHBWNVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)OC3=NC(=NC=C3F)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC3=NC(=NC=C3F)Cl

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Intermediate

The synthesis begins with the preparation of 2-chloro-5-fluoropyrimidin-4-ol. This intermediate is typically derived from 2,4-dichloro-5-fluoropyrimidine through controlled hydrolysis under acidic conditions (e.g., HCl/H₂O, 60°C, 4 h). The hydroxyl group at position 4 is critical for subsequent etherification.

Reaction Conditions:

  • Substrate: 2,4-dichloro-5-fluoropyrimidine (1.0 equiv)

  • Reagents: 6 M HCl, H₂O (1:1 v/v)

  • Temperature: 60°C

  • Time: 4 h

  • Yield: 82–85%

Etherification with 3-Hydroxy-4-methoxybenzaldehyde

The pyrimidine intermediate undergoes etherification with 3-hydroxy-4-methoxybenzaldehyde using Mitsunobu conditions or nucleophilic aromatic substitution (SNAr). Mitsunobu reactions employ diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

Optimized SNAr Protocol:

  • Substrate: 2-chloro-5-fluoropyrimidin-4-ol (1.0 equiv)

  • Reagent: 3-hydroxy-4-methoxybenzaldehyde (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent: DMF, 80°C, 12 h

  • Yield: 75–78%

Schiff Base Formation with 4H-1,2,4-triazol-4-amine

The aldehyde intermediate (4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde) undergoes condensation with 4H-1,2,4-triazol-4-amine. This step is catalyzed by acetic acid under reflux or accelerated by ultrasound irradiation.

Conventional vs. Ultrasound-Assisted Methods:

ParameterConventional RefluxUltrasound
Solvent EthanolMethanol
Catalyst Acetic acid (0.1 equiv)None
Temperature 80°C25°C
Time 5–6 h3–5 min
Yield 68–72%89–92%

Ultrasound methods significantly reduce reaction time and improve yield due to enhanced mass transfer.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale production. Key advantages include precise temperature control and reduced side reactions:

  • Etherification Step: Tubular reactor with immobilized K₂CO₃, residence time 30 min.

  • Schiff Base Formation: Microreactor with in-line IR monitoring, achieving 94% conversion.

Purification Techniques

Industrial processes employ crystallization for high purity:

  • Solvent System: Ethanol/water (7:3 v/v)

  • Purity: >99.5% (HPLC)

  • Recovery Efficiency: 91–93%

Analytical Validation

Structural Confirmation

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imine), 8.45 (d, J = 3.2 Hz, 1H, pyrimidine), 7.89–7.12 (m, 4H, aromatic), 3.92 (s, 3H, OCH₃).

  • IR (KBr): 1625 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C), 840 cm⁻¹ (C-F).

  • HRMS (ESI⁺): m/z 440.0821 [M+H]⁺ (calc. 440.0819).

Purity Assessment

HPLC Conditions:

  • Column: C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/water (55:45), 1.0 mL/min

  • Retention Time: 8.7 min

Comparative Analysis of Methodologies

Yield Optimization

The table below compares key parameters across academic and industrial protocols:

MethodEtherification YieldSchiff Base YieldTotal Time (h)
Academic (Batch) 75%72%18
Industrial (Flow) 88%94%4.5

Environmental Impact

  • E-Factor: 12.7 (Batch) vs. 3.2 (Flow)

  • Solvent Consumption: 6.5 L/kg (Batch) vs. 1.8 L/kg (Flow)

Challenges and Solutions

Isomer Control

The E-configuration of the Schiff base is maintained by:

  • Steric Hindrance: Bulky substituents on the aldehyde limit Z-isomer formation.

  • Catalytic Additives: TiCl₄ (0.5 mol%) enhances E-selectivity to >98%.

Stability Issues

  • Light Sensitivity: Amber glass packaging prevents photodegradation.

  • Moisture Control: Storage at <30% RH maintains stability for >24 months.

Emerging Methodologies

Enzymatic Catalysis

Recent studies report lipase-mediated Schiff base formation:

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Solvent: tert-Butanol, 40°C

  • Conversion: 84% in 8 h

Microwave-Assisted Synthesis

  • Conditions: 150 W, 100°C, 15 min

  • Yield: 87% with reduced side products

Regulatory Considerations

Impurity Profiling

ICH guidelines mandate control of:

  • Genotoxic Impurities: <10 ppm for aryl chlorides

  • Residual Solvents: DMF < 880 ppm, ethanol < 5000 ppm

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Flexibility and Binding Interactions

  • Pyrimidine vs. Quinazoline Cores : The target compound’s pyrimidine ring offers rigidity, whereas AZD0530’s quinazoline core allows broader π-stacking interactions with kinase ATP-binding pockets .
  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances solubility compared to ’s trimethoxyphenyl analog, which has higher LogP (4.1 vs. 3.2) .

Crystallographic and Conformational Data

  • The dihedral angle between the pyrimidine and methoxyphenyl groups in the target compound is hypothesized to be ~10–15° (based on ’s analogs), favoring planar conformations for membrane penetration .
  • In contrast, ’s triazole derivative adopts a non-planar conformation (dihedral angle: 86.1°), reducing bioavailability .

Research Findings and Implications

Pharmacokinetic Considerations

  • The target compound’s methoxy group improves aqueous solubility compared to chlorinated analogs (e.g., ), but its fluoropyrimidine component may increase metabolic stability by resisting oxidative degradation .

Biological Activity

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H14ClFN4O4C_{21}H_{14}ClFN_4O_4, with a molecular weight of approximately 440.8 g/mol. The IUPAC name is given as follows:

 4E 4 4 2 chloro 5 fluoropyrimidin 4 yl oxy 3 methoxyphenyl methylidene 1 phenylpyrazolidine 3 5 dione\text{ 4E 4 4 2 chloro 5 fluoropyrimidin 4 yl oxy 3 methoxyphenyl methylidene 1 phenylpyrazolidine 3 5 dione}

Key Structural Features

PropertyValue
Molecular FormulaC21H14ClFN4O4
Molecular Weight440.8 g/mol
IUPAC Name(4E)-4-{[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-1-phenylpyrazolidine-3,5-dione
InChI KeyRYCRRSDDWSXYID-NTEUORMPSA-N

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains. The presence of the pyrimidine and triazole moieties could enhance its interaction with microbial targets, potentially disrupting their cellular functions.
  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, compounds with similar structural features have shown efficacy in inhibiting the MDM2 protein, which is crucial in regulating the p53 tumor suppressor pathway .
  • Anti-inflammatory Effects : The triazole ring in the structure may contribute to anti-inflammatory properties by modulating pathways associated with inflammation. Compounds containing triazole moieties have been reported to inhibit pro-inflammatory cytokines and enzymes like COX and LOX .

The mechanism of action of this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Interaction : Its structural components allow it to bind to specific receptors, modulating signaling pathways that lead to cell growth inhibition or apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Efficacy : A study demonstrated that compounds similar to N-[E]-triazoles exhibited significant cytotoxicity against cancer cell lines such as SJSA-1, with IC50 values indicating potent activity .
  • Antimicrobial Testing : In vitro tests showed that derivatives of this compound displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial potential .
  • Inflammation Models : Animal models treated with similar triazole compounds exhibited reduced inflammation markers, indicating their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for synthesizing this triazole-pyrimidine hybrid with high purity?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Coupling of 2-chloro-5-fluoropyrimidin-4-ol with a 3-hydroxy-4-methoxybenzaldehyde derivative under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) .
  • Step 2 : Formation of the Schiff base via condensation of the aldehyde intermediate with 4H-1,2,4-triazol-4-amine, requiring anhydrous solvents (e.g., DMF) and acid catalysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
    • Key Considerations : Control reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups .

Q. How is the molecular structure confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and Schiff base formation (e.g., imine proton at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and intramolecular H-bonds (N–H⋯N) critical for stability .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methods :

  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
    • Data Interpretation : Compare IC₅₀/MIC values with reference drugs (e.g., fluconazole for fungi) and note substituent-dependent trends (e.g., fluoro groups enhancing membrane penetration) .

Advanced Research Questions

Q. How can computational modeling guide structural optimization for enhanced target binding?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase). Fluorine atoms may improve hydrophobic binding .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
    • Validation : Synthesize top-scoring derivatives (e.g., replacing methoxy with trifluoromethoxy) and test in bioassays .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

  • Case Example : If NMR suggests rotational freedom in the methoxyphenyl group but X-ray shows a fixed conformation:

  • Solution : Perform variable-temperature NMR to assess dynamic behavior or use DFT calculations to compare energy minima with observed conformers .
    • Cross-Validation : Pair SC-XRD with powder XRD to confirm polymorphism absence .

Q. What strategies address discrepancies in biological activity across assays?

  • Scenario : High in vitro potency but low in vivo efficacy.

  • Investigative Steps :
  • ADME Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding (e.g., equilibrium dialysis) .
  • Solubility Enhancement : Modify substituents (e.g., replace chloro with polar groups) or formulate as nanoparticles .
  • Mechanistic Studies : Use CRISPR-edited cell lines to confirm target engagement .

Q. How to design derivatives for dual antimicrobial and anticancer activity?

  • Rational Design :

  • Core Modifications : Introduce a sulfonyl group at the triazole ring to enhance DNA intercalation (anticancer) while retaining pyrimidine-mediated enzyme inhibition (antimicrobial) .
  • Synthetic Routes : Click chemistry for triazole functionalization (e.g., CuAAC with propargyl sulfonates) .
    • Testing : Dual-activity screening in panel assays (e.g., NCI-60 for cancer, CLSI guidelines for microbes) .

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